molecular formula C22H19ClN2O4 B11152558 methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B11152558
M. Wt: 410.8 g/mol
InChI Key: ZCYQMIVSFPUAJT-UHFFFAOYSA-N
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Description

The compound methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate features a hybrid heterocyclic framework combining indole and pyrrole moieties. Key structural attributes include:

  • Pyrrole subunit: A 2-methyl-1H-pyrrole-3-carboxylate ester with a 2-methoxyphenyl substituent at position 5. The methoxy group imparts electron-donating effects, influencing electronic distribution and solubility.

Properties

Molecular Formula

C22H19ClN2O4

Molecular Weight

410.8 g/mol

IUPAC Name

methyl 4-(5-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H19ClN2O4/c1-11-17(22(27)29-3)19(20(24-11)13-6-4-5-7-16(13)28-2)18-14-10-12(23)8-9-15(14)25-21(18)26/h4-10,18,24H,1-3H3,(H,25,26)

InChI Key

ZCYQMIVSFPUAJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2OC)C3C4=C(C=CC(=C4)Cl)NC3=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Calcium Triflate-Catalyzed MCR

The most efficient method involves a one-pot MCR using phenacylideneindolin-2-one, 1,3-diketones, and primary amines. As reported by ACS Omega, the reaction proceeds via the following steps:

  • Activation of Indolinone : Phenacylideneindolin-2-one (1a ) is treated with calcium triflate (Ca(OTf)₂) and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) in isobutanol at 90°C to generate an activated alkene intermediate.

  • Enamine Formation : Ethyl 3-aminocrotonate (5a ) reacts with the activated intermediate, forming a β-enaminoester.

  • Cyclization : Addition of 2-methoxyphenylacetaldehyde (6a ) induces pyrrole ring closure, yielding the target compound after 12 hours at 80°C.

Optimized Conditions

ParameterValue
CatalystCa(OTf)₂ (10 mol%)
SolventIsobutanol
Temperature80°C
Reaction Time12 hours
Yield68%

This method achieves regioselectivity through the electron-deficient nature of the activated alkene, which directs nucleophilic attack to the 4-position of the pyrrole.

Indole Nitrogen Protection Techniques

Ionic Liquid-Mediated Protection

Prior to MCR, the 5-chloroindolin-2-one nitrogen must be protected to prevent side reactions. Patent CN101157650B discloses a green chemistry approach using ionic liquids:

  • Protection : 5-Chloroindole is dissolved in dimethyl carbonate (DMC) with 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH, 10 mol%) at 80°C for 6 hours, forming 1-methoxycarbonyl-5-chloroindole.

  • Deprotection : After pyrrole synthesis, the protecting group is removed via hydrolysis with aqueous NaOH at 60°C.

Advantages Over Traditional Methods

  • Avoids toxic reagents like phosgene or chloromethyl esters.

  • Ionic liquids act as both solvent and catalyst, simplifying purification.

  • Yields for protection exceed 90% under optimized conditions.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

US Patent 7125905B2 describes a fragment coupling strategy:

  • Pyrrole Synthesis : Ethyl 2-methyl-1H-pyrrole-3-carboxylate is prepared via Knorr pyrrole synthesis.

  • Indole Coupling : A Suzuki-Miyaura coupling attaches the 5-chloro-2-oxoindolin-3-yl group using Pd(PPh₃)₄ and K₂CO₃ in dioxane (110°C, 24 hours).

  • Methoxyphenyl Introduction : Ullmann coupling with 2-iodoanisole completes the synthesis.

Limitations

  • Lower overall yield (42%) due to multiple purification steps.

  • Requires strict anhydrous conditions for palladium catalysts.

Comparative Analysis of Methods

MethodYieldKey AdvantageLimitation
Calcium Triflate MCR68%One-pot synthesis, high regioselectivityRequires pre-protected indole
Ionic Liquid Protection90%Eco-friendly, no toxic byproductsAdditional deprotection step
Palladium Coupling42%Modular fragment assemblyLow yield, costly catalysts

Scalability and Industrial Feasibility

The calcium triflate MCR method is most scalable, as demonstrated by its adaptation to 100 mmol scales in the ACS Omega study. Key considerations:

  • Solvent Recovery : Isobutanol is distilled and reused, reducing waste.

  • Catalyst Recycling : Calcium triflate is recovered via aqueous extraction with 85% efficiency.

  • Purification : Flash chromatography on silica gel (petroleum ether/ethyl acetate, 3:1) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium hydride (NaH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound may exhibit a range of biological activities:

  • Antimicrobial Properties : Research has shown that derivatives of pyrrole compounds often possess significant antimicrobial activity against various bacterial and fungal strains.
    CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
    8a1512
    8b1814
    These findings suggest that methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate could serve as a lead compound for developing new antimicrobial agents .

Case Studies

  • Antimicrobial Activity Evaluation : A study synthesized several derivatives based on the pyrrole structure and evaluated their antimicrobial efficacy. The results indicated that certain derivatives had enhanced activity compared to standard antibiotics, suggesting potential for therapeutic applications in treating infections .
  • Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinity of this compound with various biological targets, including enzymes involved in inflammatory processes. Results indicated promising interactions that could lead to anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby reducing inflammation or preventing cancer cell proliferation.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Substituent and Functional Group Analysis
Compound Name Indole Substituents Pyrrole Substituents Key Functional Groups Reference
Target Compound 5-Cl, 2-oxo 2-Me, 5-(2-MeOPh), 3-COOMe Ester, Chloro, Methoxy N/A
Methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate () N/A 4-((4-ClPh)NH), 1-(4-ClPh), 3-COOMe Amine, Chloro, Ester
Ethyl (4R,5R)-5-(1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-(m-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate () 1H-Indol-3-yl 2-Me, 4-(m-tolyl), 3-COOEt Ester, Methyl, Tolyl
5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide () 5-Cl, 2-oxo 2,4-Me, 3-CONHMe, Z-configuration Carboxamide, Chloro, Methyl

Key Observations :

  • The target compound shares the 5-chloro-2-oxoindole motif with ’s carboxamide derivative but differs in the pyrrole substituents (ester vs. carboxamide).
  • ’s ethyl ester variant includes a stereochemically defined dihydropyrrole ring, whereas the target compound’s pyrrole is fully aromatic.
Table 2: Catalyst and Reaction Conditions
Compound Catalyst Solvent Yield Key Advantages Reference
Target Compound (Inferred) Not specified Not specified N/A N/A N/A
Methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate Fe3O4@Nano-cellulose–OPO3H Not specified High Magnetic recovery, eco-friendly
Ethyl (4R,5R)-5-(1H-indol-3-yl)-...dihydro-1H-pyrrole-3-carboxylate () Not specified CDCl3 N/A Enantiomeric enrichment (92% ee)

Key Observations :

  • highlights the use of a magnetically recoverable nanocatalyst (Fe3O4@Nano-cellulose–OPO3H), offering environmental and operational advantages over traditional catalysts .

Spectroscopic Profiles

Table 3: NMR and IR Data Comparison
Compound 1H-NMR (δ, ppm) 13C-NMR (δ, ppm) IR Peaks (cm−1) Reference
Target Compound (Predicted) ~2.5 (CH3), 3.8 (OCH3), 6.8–7.5 (Ar-H) ~170 (COOCH3), 160 (C=O) ~1700 (C=O), 1250 (C-O) N/A
3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () 0.95, 1.02 (CH3), 6.80–6.88 (Ar-H) Not specified 1092 (C=S), 1646 (C=O), 3237 (NH)
’s Ethyl Ester 2.5 (s, CH3), 3.3–3.4 (m, CH2), 6.8–7.5 (Ar-H) 170.1 (COOEt), 165.2 (C=O) Not specified

Key Observations :

  • The 2-methoxyphenyl group in the target compound is expected to show distinct aromatic proton shifts (δ ~6.8–7.5) and a methoxy signal at δ ~3.6.
  • ’s IR data confirm the presence of C=O (1646 cm−1) and NH (3237 cm−1) stretches, aligning with the target’s oxoindole moiety .

Biological Activity

Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrole ring and various functional groups, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H20ClN3O4, with a molecular weight of approximately 424.4 g/mol. The structural complexity arises from the presence of multiple functional groups that enhance its lipophilicity and biological interactions.

Property Value
Molecular FormulaC21H20ClN3O4
Molecular Weight424.4 g/mol
Functional GroupsChloro, Methoxy, Pyrrole

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, in vitro studies demonstrated cytotoxic effects against human lung cancer (A549) and colon cancer (HCT116) cell lines.
    • IC50 Values :
      • A549: 193.93 µg/mL
      • HCT116: 208.58 µg/mL
    These values indicate moderate to strong anticancer activity compared to standard chemotherapeutic agents like 5-fluorouracil .
  • Antimicrobial Properties :
    • Similar indole-containing compounds have been reported to possess antimicrobial activities. The presence of the indole moiety in this compound suggests potential effectiveness against bacterial and fungal pathogens .
  • Anti-inflammatory Effects :
    • The compound may exhibit anti-inflammatory properties as indicated by its structural similarity to other known anti-inflammatory agents .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with Cellular Targets : The compound likely interacts with various cellular targets involved in cancer progression and inflammation pathways.
  • Molecular Docking Studies : Computational studies have suggested that the compound may bind effectively to proteins involved in tumor growth and immune responses .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Indole Derivatives in Cancer Therapy :
    • A study by Zhang et al. demonstrated that indole derivatives exhibit significant anticancer activity against multiple human cancer cell lines through apoptosis induction .
  • Antimicrobial Activity Assessment :
    • Research has shown that compounds with similar indole structures possess broad-spectrum antimicrobial activity, making them candidates for further development in infectious disease treatment .

Q & A

Q. What synthetic methodologies are effective for preparing methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate?

Answer: Multi-step synthesis is typically employed, involving:

  • Indole-pyrrole coupling : React 5-chloro-2-oxoindoline with a pre-functionalized pyrrole intermediate under acidic conditions.
  • Protection/deprotection strategies : Use methoxy groups to stabilize reactive sites during cyclization .
  • Final esterification : Methyl ester formation via nucleophilic acyl substitution using methanol and a catalyst (e.g., H2SO4) .

Q. Key Optimization Parameters :

StepSolventTemp (°C)CatalystYield (%)Reference
Indole activationDMF11065–70
Pyrrole cyclizationEthanolRefluxAcOH50–55
EsterificationCH2Cl2RTDMAP80–85

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles (e.g., C=O bond at 1.21 Å) .
  • NMR : Key signals include:
    • <sup>1</sup>H NMR : Indole NH (~12.5 ppm), pyrrole CH3 (~2.3 ppm) .
    • <sup>13</sup>C NMR : Ester carbonyl at ~170 ppm .
  • HRMS : Exact mass validation (e.g., [M+H]<sup>+</sup> = 439.12) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectroscopic data?

Answer:

  • DFT calculations : Predict NMR chemical shifts (e.g., B3LYP/6-311++G(d,p) basis set) to validate experimental <sup>13</sup>C NMR discrepancies .
  • Molecular docking : Identify binding conformations if bioactivity data conflicts with steric expectations .
  • Electrostatic potential maps : Explain regioselectivity in reactions (e.g., methoxyphenyl group directing electrophilic substitution) .

Q. What strategies mitigate side reactions during synthesis?

Answer:

  • Byproduct control :
    • Indole dimerization : Avoid excess acid; use dilute conditions .
    • Ester hydrolysis : Employ anhydrous solvents and molecular sieves .
  • Purification : Recrystallization from ethanol/water (80:20 v/v) removes polar impurities .

Q. How can researchers address variability in biological activity data?

Answer:

  • Assay standardization :
    • Use consistent cell lines (e.g., HEK293 for kinase inhibition) and IC50 protocols .
  • Purity validation : HPLC with UV detection (λ = 254 nm, >98% purity threshold) .
  • Metabolite screening : LC-MS to rule out degradation products .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Answer:

  • Pd-catalyzed couplings : The 5-chloroindole moiety acts as a directing group, favoring ortho-functionalization .
  • Steric effects : 2-methylpyrrole hinders axial attack, favoring planar transition states .
  • Solvent effects : DMF enhances polar intermediate stability in Suzuki-Miyaura reactions .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental UV-Vis spectra?

Answer:

  • Solvent correction : Apply TD-DFT with a polarizable continuum model (PCM) for ethanol .
  • Aggregation effects : Dilute samples (<10<sup>−5</sup> M) to avoid π-π stacking artifacts .

Q. Why do crystallographic data sometimes conflict with NMR-based structural models?

Answer:

  • Dynamic effects : NMR averages conformations, while X-ray captures static structures. Use variable-temperature NMR to detect rotamers .
  • Crystal packing : Intermolecular H-bonds may distort bond angles vs. solution-state data .

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